molecular formula C11H13ClF3N B7987773 (r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride CAS No. 1334512-40-1

(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Cat. No.: B7987773
CAS No.: 1334512-40-1
M. Wt: 251.67 g/mol
InChI Key: SZXUAAODEDSBMB-FVGYRXGTSA-N
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Description

®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the phenyl ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUAAODEDSBMB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334512-40-1
Record name Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334512-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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